molecular formula C25H29N5O2 B2707016 4-(tert-butyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251623-50-3

4-(tert-butyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Numéro de catalogue: B2707016
Numéro CAS: 1251623-50-3
Poids moléculaire: 431.54
Clé InChI: SJIYUCVRBIUQKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a tert-butyl-substituted benzamide core linked via a piperidine moiety to a 1-phenyl-1H-1,2,3-triazole-4-carbonyl group. The piperidine scaffold provides conformational flexibility, a common feature in bioactive molecules targeting neurological or enzymatic pathways .

Propriétés

IUPAC Name

4-tert-butyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-25(2,3)19-11-9-18(10-12-19)23(31)26-20-13-15-29(16-14-20)24(32)22-17-30(28-27-22)21-7-5-4-6-8-21/h4-12,17,20H,13-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIYUCVRBIUQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(tert-butyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic derivative of the 1,2,3-triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer properties and mechanism of action.

Chemical Structure

The compound's structure can be represented as follows:

C21H28N4O(Molecular Weight 364 48 g mol)\text{C}_{21}\text{H}_{28}\text{N}_{4}\text{O}\quad (\text{Molecular Weight 364 48 g mol})

Synthesis

The synthesis of this compound involves a multi-step process typically starting from 4-tert-butylaniline and phenylacetylene through a click reaction mechanism. The synthesis pathway is crucial for ensuring high yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer). It exhibited an IC50 value of approximately 42.5 µg/mL against MDA-MB231 cells, indicating potent cytotoxicity .
Cell LineIC50 (µg/mL)Activity Level
MDA-MB23142.5High
HCT11664.3Moderate
Mia-PaCa268.4Moderate

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may interact with:

  • GABA Receptors : Research indicates that triazole derivatives can act as competitive inhibitors at GABA receptors, which play a role in regulating neuronal excitability and may influence tumor growth .

Case Studies

In a recent study published in the Egyptian Journal of Chemistry, a series of triazole derivatives were synthesized and evaluated for their anticancer properties. Among these derivatives, the compound similar to this compound demonstrated significant activity against multiple cancer cell lines .

Additional Biological Activities

Beyond anticancer properties, triazole compounds are also being explored for their potential anti-inflammatory and antimicrobial activities. For example:

  • Antitrypanosomal Activity : Research has indicated that certain triazole hybrids exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease . This highlights the versatility of triazole derivatives in therapeutic applications.

Applications De Recherche Scientifique

Pharmacological Properties

Recent studies have highlighted the bioactivity of triazole derivatives, including the compound . Triazoles are known for their diverse pharmacological activities, including:

  • Antimicrobial Activity : Triazole compounds exhibit significant antimicrobial properties. The incorporation of a phenyl group enhances their effectiveness against various pathogens by disrupting microbial cell membranes .
  • Anti-inflammatory Effects : Research indicates that triazole derivatives can inhibit inflammatory mediators. For instance, compounds similar to 4-(tert-butyl)-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have shown promising results in reducing nitric oxide production and other inflammatory markers in vitro .
  • Anticancer Potential : Several studies have investigated the anticancer properties of triazole derivatives. The compound's structure allows it to interact with specific cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

Synthesis Methodologies

The synthesis of this compound can be achieved through various synthetic routes. A common method involves:

  • Formation of the Triazole Ring : The initial step often includes the reaction of tert-butyl-substituted piperidine with phenyl azides under copper-catalyzed conditions to form the triazole moiety .
  • Amide Bond Formation : Following triazole synthesis, an amide bond is formed between the carboxylic acid derived from the triazole and an amine component (such as piperidine), yielding the final compound .

Case Studies and Research Findings

Several case studies have documented the applications and efficacy of similar compounds:

Study Findings Reference
Li et al. (2015)Identified significant anti-inflammatory effects in related triazole derivatives at specific dosages in vivo.
Chang et al. (2012)Developed a series of triazole derivatives with potent activity against Helicobacter pylori.
Mathew et al. (2013)Reported protective effects against gastric ulcers in models treated with triazole compounds.
Kumar et al. (2015)Evaluated analgesic properties in animal models showing promising results for pain management.

Comparaison Avec Des Composés Similaires

Structural Analogues with Piperidine-Benzamide Backbones

The following compounds share the piperidine-benzamide scaffold but differ in substituents and functional groups:

Compound Name Key Structural Features Yield Physical Properties MS (ESI) m/z [M + H]+
Target Compound 4-(tert-butyl)-benzamide, 1,2,3-triazole-4-carbonyl, phenyl N/A Not reported Not reported
N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethyl)benzamide (6e) Tetrafluoroethyl group, aminobenzyl 65.2% Yellow solid 410.18
N-(1-(4-Aminobenzyl)piperidin-4-yl)-4-(difluoromethoxy)benzamide (6f) Difluoromethoxy group, aminobenzyl 76.2% Yellow solid 376.18
N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7a) Trifluoromethyl group, ethylureido linker 55.2% White solid 449.2086
4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (72) Pyrazole ring, 4-methoxyphenyl substituent Not reported Not reported Not reported

Key Observations :

  • Substituent Effects : The tetrafluoroethyl (6e) and trifluoromethyl (7a) groups increase molecular weight and hydrophobicity compared to the target compound’s tert-butyl group. These substituents may enhance target binding via hydrophobic interactions but reduce aqueous solubility .

Analogues with Heterocyclic Modifications

Compound Name Heterocyclic Component Yield Key Spectral Data (1H-NMR)
N-(1-(4-(3-Allylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7b) Allylureido linker 54.9% δ 8.15 (s, 1H), 7.95 (d, J = 8.0 Hz, 2H)
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide (8b) Ethylthioureido linker, fluoro group 35.2% δ 8.10 (s, 1H), 7.80–7.60 (m, 4H)
[35S]ACPPB (Glycine transport inhibitor) Sulfonyl group, chlorophenyl Not reported Not reported

Key Observations :

  • Synthetic Challenges : Lower yields in compounds like 8b (35.2%) suggest steric or electronic challenges in introducing bulky substituents, a consideration for scaling up the target compound’s synthesis .

Research Findings and Implications

  • Synthetic Efficiency : The tert-butyl group in the target compound may simplify synthesis compared to fluorinated analogues (e.g., 6e, 7a), which require specialized reagents .
  • Biological Relevance : Piperidine-benzamide derivatives frequently target neurological receptors (e.g., glycine transporters ). The triazole moiety in the target compound could enhance blood-brain barrier penetration relative to polar groups like difluoromethoxy (6f) .

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis of acid chlorides.
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Triazole formationCuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH75–85
Piperidine acylationTriethylamine, DCM, 0°C → RT60–70
Benzamide couplingDMAP, DMF, 80°C50–65

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of the compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • Piperidine protons : δ 2.5–3.5 ppm (multiplet for piperidine CH₂ groups) .
    • Triazole protons : δ 8.1–8.3 ppm (singlet for H-5 of triazole) .
    • tert-butyl group : δ 1.3 ppm (singlet, 9H) .
  • IR Spectroscopy :
    • Amide C=O stretch : 1640–1680 cm⁻¹ .
    • Triazole C-N stretch : 1450–1500 cm⁻¹ .

Data Contradiction Analysis :
If unexpected peaks appear (e.g., δ 5.5 ppm for unreacted amine), repeat purification via column chromatography (silica gel, EtOAc/hexane) .

Advanced: How to resolve contradictions in crystallographic data during structure determination using SHELX?

Methodological Answer :
SHELX refinement challenges (e.g., poor R-factors or anisotropic displacement errors) can arise from:

  • Disordered tert-butyl groups : Apply restraints (ISOR, DELU) to thermal parameters .
  • Twinned crystals : Use the TWIN command in SHELXL and verify with Hooft/Y statistics .
  • Missing hydrogen atoms : Generate idealized positions using HFIX and confirm via difference Fourier maps .

Q. Table 2: SHELX Refinement Parameters

IssueSHELX CommandReference
DisorderPART, SUMP
TwinningTWIN, BASF
Hydrogen placementAFIX, HFIX

Advanced: How to design multi-step syntheses with orthogonal protecting groups?

Methodological Answer :
For complex derivatives (e.g., introducing substituents on benzamide or triazole):

  • Piperidine Protection : Use tert-butoxycarbonyl (Boc) groups, removable via TFA/DCM .
  • Amide Activation : Protect amines as trifluoroacetates during acylation .
  • Orthogonal Deprotection : Remove Boc with TFA while retaining tert-butyl benzamide groups .

Case Study :
In a related piperidinyl-benzimidazolone synthesis, Boc protection enabled selective functionalization of the piperidine nitrogen with 87% yield .

Advanced: How to troubleshoot low yields in the final benzamide coupling step?

Methodological Answer :
Low yields (<50%) may result from:

  • Steric hindrance : Use bulkier coupling agents (e.g., HATU instead of EDCI) .
  • Moisture sensitivity : Employ molecular sieves in DMF to scavenge water .
  • Side reactions : Add DMAP to catalyze acylation and suppress racemization .

Validation : Confirm by LC-MS; if unreacted starting material persists, increase reaction temperature to 100°C .

Basic: What are the recommended handling and storage protocols for this compound?

Q. Methodological Answer :

  • Storage : –20°C under argon in amber vials to prevent photodegradation .
  • Handling : Use gloves and fume hoods; avoid inhalation (LD50 data for analogs suggest moderate toxicity) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.